molecular formula C8H11NO B100093 4-Amino-2,6-dimethylphenol CAS No. 15980-22-0

4-Amino-2,6-dimethylphenol

Cat. No. B100093
CAS RN: 15980-22-0
M. Wt: 137.18 g/mol
InChI Key: OMVFXCQLSCPJNR-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylphenol is a chemical compound that serves as a building block in various chemical syntheses and applications. It is characterized by the presence of an amino group attached to a phenol ring that is further substituted with two methyl groups at the 2 and 6 positions. This structure provides unique reactivity and properties that make it suitable for forming complex molecules and materials.

Synthesis Analysis

The synthesis of derivatives of 4-amino-2,6-dimethylphenol has been explored in different contexts. For instance, tris(4-amino-2,6-dimethylphenyl)borane was synthesized via Ullmann condensation, demonstrating the compound's utility in forming triarylboranes with extended π-conjugated systems . Additionally, the compound has been used in the formation of luminescent chelates with europium(III), where it acts as part of a chelating cage that encapsulates the metal cations . These syntheses highlight the versatility of 4-amino-2,6-dimethylphenol in creating complex structures with varied functionalities.

Molecular Structure Analysis

The molecular structure of 4-amino-2,6-dimethylphenol derivatives plays a crucial role in their reactivity and properties. For example, the zwitterionic Zn(II) complex formed with a related ligand, 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, exhibits a distorted tetrahedral coordination around the zinc center, which is stabilized by intramolecular hydrogen bonding . The structure of these complexes is retained in solution, as indicated by NMR spectroscopy, suggesting a robust framework provided by the phenol and amino functionalities .

Chemical Reactions Analysis

The reactivity of the amino groups in 4-amino-2,6-dimethylphenol derivatives allows for facile extension of the π-conjugated system. For instance, tris(4-amino-2,6-dimethylphenyl)borane undergoes dehydration reactions with benzaldehyde and nitrosobenzene to form compounds with nitrogen-containing π-linkers, which effectively extend the π-conjugated system of the triarylborane . This reactivity is crucial for the development of materials with specific optical properties, such as those required for UV–vis absorption applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2,6-dimethylphenol and its derivatives are influenced by their molecular structure. The luminescent chelates formed with europium(III) exhibit long lifetimes for the sensitized transitions of Eu(III), which is a result of the strong interactions within the chelating cage . In the context of polymer synthesis, the basicity and steric hindrance of ligands related to 4-amino-2,6-dimethylphenol affect the efficiency of catalyst systems, as seen in the polymerization of 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride . These properties are essential for designing catalyst systems with high reaction rates and minimal by-product formation.

Scientific Research Applications

Catalysis and Polymerization

  • Polymer Synthesis : 4-Amino-2,6-dimethylphenol is utilized in catalyst systems for polymerizing 2,6-dimethylphenol, forming poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. The use of aromatic amine ligands, including 4-aminopyridine, with copper(I) chloride enhances the polymerization efficiency (Kim et al., 2018).

  • Oxidative Coupling : The compound plays a role in the copper-catalyzed oxidative coupling of 2,6-dimethylphenol, a process vital for the production of PPE. The oxidative polymerizations involve various [copper-(N,O-containing ligand)] complexes, indicating significant effects of steric and electronic factors on polymerization rates (Guieu et al., 2004).

Environmental Bioremediation

  • Biodegradation of Plastics : Mycobacterium neoaurum B5-4 utilizes 4-Amino-2,6-dimethylphenol as a carbon source for biodegrading plastic monomers like 2,6-dimethylphenol, presenting an effective approach for remediating environments contaminated with such compounds (Ji et al., 2019).

Chemical Synthesis and Analysis

  • Selective Synthesis : Studies show the selective oxidative para C-C dimerization of 2,6-dimethylphenol, mediated by hypervalent iodine forms, which is crucial in various synthetic processes (Boldron et al., 2005).

  • Ab Initio Calculations : Computational studies, such as ab initio unrestricted Hartree−Fock calculations, provide insights into the mechanism of copper-catalyzed oxidative phenol coupling reactions involving 2,6-dimethylphenol and derivatives like 4-(2,6-dimethylphenoxy)-2,6-dimethylphenol (Baesjou et al., 1997).

Safety And Hazards

The compound is considered hazardous. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation .

properties

IUPAC Name

4-amino-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVFXCQLSCPJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347117
Record name 4-Amino-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dimethylphenol

CAS RN

15980-22-0
Record name 4-Amino-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,6-dimethylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Amino-2,6-dimethylphenol
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Synthesis routes and methods I

Procedure details

A solution of 1 g (6 mmole) of 2,6-dimethyl-4-nitrophenol in 20 ml of ethanol is placed under 1.5 bar of hydrogen in the presence, of 10% Pd/C for 1 hour. The Pd/C is eliminated by filtration on celite and the filtrate is concentrated under reduced pressure. The evaporation residue crystallizes spontaneously, it is washed twice with 50 ml of heptane and dried overnight under vacuum. A cream coloured solid is obtained with a yield of 86%.
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1 g
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20 mL
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Synthesis routes and methods II

Procedure details

Sulphanilic acid (43.3 g, 0.25 mol) and sodium carbonate (13.25 g, 0.125 mol) were dissolved in water (250 ml) and cooled to 15° C. Sodium nitrite (18.63 g, 0.27 mol) in water (100 ml) was added in one portion, and the mixture added immediately to concentrated hydrochloric acid (53 ml) and ice (300 g), with stirring. After 30 minutes, the resulting suspension was added to an ice-cold solution of 2,6-dimethylphenol (30.54 g, 0.25 mol) and sodium hydroxide (55 g) in water (550 ml), stirring vigorously. After 2 hours, the temperature was raised to 50°, and sodium dithionite (115 g, 0.66 mol) added portionwise. On heating to 75° the red colour discharged, and after a further 10 minutes, the solution was cooled to room temperature. The resulting white solid was filtered, washed and dried to give the title compound (27.33 g), m.p. 135°-7°.
Quantity
43.3 g
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reactant
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13.25 g
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250 mL
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18.63 g
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100 mL
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53 mL
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300 g
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30.54 g
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55 g
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550 mL
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115 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Rossi, LG McGirr, J Silva, PJ O'Brien - Molecular pharmacology, 1988 - Citeseer
3, 5-Dimethyl-N-acetyl-p-benzoquinone imine(3, 5-dimethyl-NAPQI) was cytotoxic to isolated hepatocytes from Sprague Dawley rats at levels between 200 and 300 tM. It rapidly …
Number of citations: 10 citeseerx.ist.psu.edu
M Chivukula, JT Spadaro, V Renganathan - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received March 24, 1995® abstract: Lignin peroxidase (LiP) is an extracellular enzyme produced by the lignin-degrading fungus Phanerochaete chrysosporium …
Number of citations: 178 pubs.acs.org
A Fischer, GJ Leary, RD Topsom… - Journal of the Chemical …, 1966 - pubs.rsc.org
The pK values of 4-X-2,6-dimethylphenols (X = Me, MeO, H, F, Br, MeCO, CN, CHO, NO2, and NO) have been measured in water, at 25, by potentiometric titration. For dissociation of 2,6…
Number of citations: 13 pubs.rsc.org
WT Du, TL Ma, SW Kuo - Polymer, 2023 - Elsevier
In this study, we synthesized the monomer N-(2,6-dimethylhydroxyphenyl)maleimide (DMHPMI) in three steps from 2,6-dimethylphenol and then reacted it with styrene through free …
Number of citations: 3 www.sciencedirect.com
M KIKUCHI, Y HASHIMURA… - Biological and …, 1994 - jstage.jst.go.jp
Structure—activity relationships in the inhibitory effects of 4-acylaminophenol derivatives on the 5-lipoxygenase (5-LOX) from RBL—l cells and leukotriene B4 (LTB4) production by …
Number of citations: 7 www.jstage.jst.go.jp
MA Alisi, M Brufani, N Cazzolla, F Ceccacci, P Dragone… - Tetrahedron, 2012 - Elsevier
Biochemical studies suggest a direct relationship between the radical scavenging activity of paracetamol (I) and its antipyretic and analgesic action. To evaluate the effect of chemical …
Number of citations: 25 www.sciencedirect.com
JF Corbett - Journal of the Chemical Society B: Physical Organic, 1970 - pubs.rsc.org
The reaction of p-benzoquinone monoimines with monohydric phenols gives indophenol dyes by a process involving a rate-controlling electrophilic coupling of the monoimine to the …
Number of citations: 39 pubs.rsc.org
SB M Kretschmer, S Woltersdorf, CB Rödl… - Future Medicinal …, 2016 - Future Science
Background: Leukotrienes are pivotal lipid mediators in various immune and inflammatory reactions. Herein, 5-LO is a validated target. 2-Aminothiazoles, as a privileged structure, …
Number of citations: 20 www.future-science.com
MR Southcott - 1988 - search.proquest.com
The work described in this thesis involves nitrogen-containing spirocyclohexadienes as isolated products or as reaction intermediates. In the first Chapter is described the synthesis of a …
Number of citations: 4 search.proquest.com
KI Skorey, NA Johnson, G Huyer, MJ Gresser - Protein expression and …, 1999 - Elsevier
The inhibition ofHelix pomatiaarylsulfatase by the synergistic combination ofN-acetyl-l -tyrosine ethyl ester and vanadate has been extended to affinity chromatography for purification. In …
Number of citations: 10 www.sciencedirect.com

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